![molecular formula C20H18O4 B5529410 4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B5529410.png)
4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves strategies that ensure the formation of the coumarin core, followed by functionalization to introduce various substituents. While the exact synthesis route for "4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one" is not detailed in the available literature, related compounds are synthesized through strategies like Knoevengel condensation, lactonization, and acylation reactions (Bai Jing-hua, 2011). Ultrasound irradiation has also been employed to enhance reaction rates and yields for similar compounds, highlighting modern synthetic approaches (Wang Huiyana, 2013).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives, including our compound of interest, is characterized by the presence of a benzopyran core, which significantly influences its physical and chemical properties. Crystal structure analysis reveals that these compounds often exhibit C—H⋯O, C—H⋯π(aryl), and π–π stacking interactions, contributing to their stability and reactivity (I. Caracelli et al., 2015).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in various chemical reactions, including nucleophilic ring-opening reactions, which are crucial for further functionalization (N. Misra & H. Ila, 2010). Their reactivity can be harnessed in multi-component reactions for the efficient synthesis of diverse heterocyclic compounds, demonstrating their versatility in organic synthesis (M. Dekamin et al., 2013).
Physical Properties Analysis
The physical properties of "4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one" would likely reflect those of closely related chromen-2-one derivatives, including solubility in common organic solvents, crystallinity, and fluorescence. These properties are critical for applications in materials science and biological imaging (T. Shimasaki et al., 2021).
Chemical Properties Analysis
The chemical properties of chromen-2-one derivatives are influenced by the electron-rich nature of the coumarin core and the substituents present. They can act as nucleophiles in reactions with electrophiles or serve as ligands in coordination chemistry. The presence of specific functional groups also enables reactions such as cyclization and coupling, which are pivotal in the synthesis of complex molecules (M. V. Dmitriev et al., 2015).
properties
IUPAC Name |
4-ethyl-7-methyl-5-phenacyloxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-14-11-19(22)24-18-10-13(2)9-17(20(14)18)23-12-16(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDUTRAIYCDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one |
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